Aluminum zirconium pentachlorohydrex Gly

Übersicht

Beschreibung

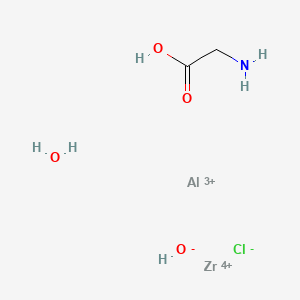

Aluminum Zirconium Pentachlorohydrex Gly is a coordination complex of Aluminum Zirconium pentachlorohydrate and glycine . It is commonly used as an antiperspirant in many deodorant products . Its anhydrous form allows the molecule to absorb moisture .

Synthesis Analysis

Aluminum Zirconium Pentachlorohydrex Gly is a derivative of Aluminum Zirconium Pentachlorohydrate in which some of the water molecules have been displaced by glycine . It encompasses a range of aluminum-to-zirconium atomic ratios between 6.0:1 and 10.0:1 .Molecular Structure Analysis

Aluminum Zirconium Pentachlorohydrex Gly is a coordination complex of Aluminum Zirconium Chlorohydrate (3, 4, 5, or 8 units) and glycine . Some of the water molecules normally coordinated to the metal have been displaced by glycine .Chemical Reactions Analysis

Aluminum Zirconium Pentachlorohydrex Gly is a complex that consists of aluminum zirconium pentachlorohydrate and glycine . It contains a mixture of monomeric and polymeric Zr 4+ and Al 3+ complexes with hydroxide, chloride, and glycine .Physical And Chemical Properties Analysis

Aluminum Zirconium Pentachlorohydrex Gly occurs as a solid . It encompasses a range of aluminum-to-zirconium atomic ratios between 6.0:1 and 10.0:1 and a range of (aluminum plus zirconium)-to-chloride atomic ratios between 2.1:1 and 1.51:1 .Wissenschaftliche Forschungsanwendungen

Zirconium in Aluminum Alloys : Zirconium is used in modern aluminum alloys to form dispersoids that control grain structure. A study of AA7010, a commercial Al-Zn-Mg-Cu alloy, showed that these dispersoids contain Zn and Cu, which can influence the aging process and mechanical properties of the alloy (Cassell et al., 2019).

Aluminum Hydride for Energy Storage : Research on aluminum hydride (AlH3) has highlighted its potential as a high-energy-density material for applications like rocket fuel, explosives, reducing agents, and hydrogen sources for portable fuel cells (Graetz et al., 2011).

Anodic Oxide Films on Zr-Al Alloys : Anodic oxide films formed on Zr-Al alloys have been investigated for their dielectric properties. These films are significant for electronic applications due to their varying permittivity with aluminum content (Koyama et al., 2011).

Interdiffusion of Aluminum and Zirconium : The interdiffusion of aluminum and zirconium and the formation of intermediate alloy phases like ZrAl3 have implications for material processing and properties in various industrial applications (Kidson & Miller, 1964).

Improvement of Al-Mg Composites with Zirconium : The addition of zirconium to Al-Mg/B4C composites has been shown to enhance compocasting efficiency, improve particle incorporation, and increase tensile strength and elongation, making it a valuable addition for composite materials (Rezayat et al., 2016).

Bulk Zirconium Aluminum Carbides : Studies on bulk Zr2Al3C4 and Zr3Al3C5 ceramics synthesized through in-situ reactive hot-pressing have revealed their potential as high-temperature structural ceramics due to their mechanical and thermal properties (He et al., 2007).

Zirconium's Role in Aging Kinetics of Aluminum Alloys : Zirconium can significantly affect the aging kinetics and mechanical properties of aluminum alloys, making it a crucial element in the development of advanced materials (Kahrıman & Zeren, 2017).

Corrosion Performance of Zirconium-Based Coatings on Aluminum Alloys : Zirconium-based conversion coatings have been studied for their effectiveness in enhancing the corrosion resistance of aluminum alloys, which is vital for industrial and engineering applications (Golru et al., 2015).

Zukünftige Richtungen

There is currently limited research available on Aluminum Zirconium Pentachlorohydrex Gly. Future studies could focus on its potential impact on the microbiome of the human underarms . Additionally, more research could be conducted to further understand the safety and long-term effects of this compound.

Eigenschaften

IUPAC Name |

aluminum;2-aminoacetic acid;zirconium(4+);chloride;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.Al.ClH.2H2O.Zr/c3-1-2(4)5;;;;;/h1,3H2,(H,4,5);;1H;2*1H2;/q;+3;;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYANSMZYIOPJFV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N.O.[OH-].[Al+3].[Cl-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8AlClNO4Zr+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum zirconium pentachlorohydrex Gly | |

CAS RN |

134375-99-8, 134910-86-4, 174514-58-0, 90604-80-1, 125913-22-6 | |

| Record name | Aluminum zirconium trichlorohydrex gly [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134375998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium tetrachlorohydrex gly [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134910864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium octachlorohydrex gly [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174514580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium trichlorohydrex gly | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum zirconium tetrachlorohydrex gly | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum Zirconium Pentachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Trichlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Tetrachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Octachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O386558JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM TRICHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T27D6T99LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM OCTACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9D3YP29MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM PENTACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94703016SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)

![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)

![benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1148298.png)

![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)